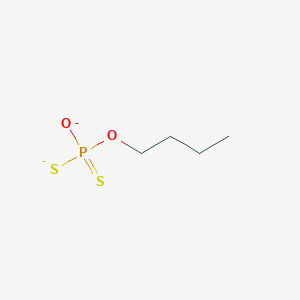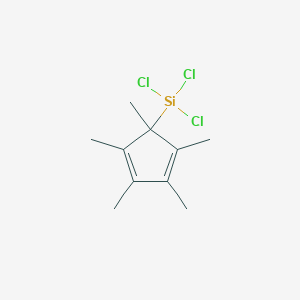
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three chlorine atoms and a 1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of trichlorosilane with 1,2,3,4,5-pentamethyl-2,4-cyclopentadienyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of trichlorosilane. The reaction is usually conducted at low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different substituents on the silicon atom.
Oxidation Reactions: The major products include silanols and siloxanes.
Reduction Reactions: The major products are silanes with varying degrees of substitution.
Applications De Recherche Scientifique
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the modification of biomolecules and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as silicones and polymers, and in the development of coatings and adhesives.
Mécanisme D'action
The mechanism of action of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- involves the interaction of the silicon atom with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. The presence of the 1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl group enhances the stability and reactivity of the compound, allowing it to engage in a variety of chemical transformations.
Comparaison Avec Des Composés Similaires
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- can be compared with other similar compounds, such as:
Trimethyl(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)silane: This compound has three methyl groups instead of three chlorine atoms, which affects its reactivity and applications.
Trichlorosilane: Lacks the cyclopentadienyl group, making it less stable and less versatile in chemical reactions.
Pentamethylcyclopentadienyliridium (III) chloride, dimer: Contains a similar cyclopentadienyl group but is coordinated to iridium instead of silicon, leading to different chemical properties and applications.
The uniqueness of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- lies in its combination of a highly substituted cyclopentadienyl group with a reactive silicon center, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
84510-32-7 |
|---|---|
Formule moléculaire |
C10H15Cl3Si |
Poids moléculaire |
269.7 g/mol |
Nom IUPAC |
trichloro-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C10H15Cl3Si/c1-6-7(2)9(4)10(5,8(6)3)14(11,12)13/h1-5H3 |
Clé InChI |
MYFUDIACVPBJLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C1C)C)(C)[Si](Cl)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)


![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)

![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
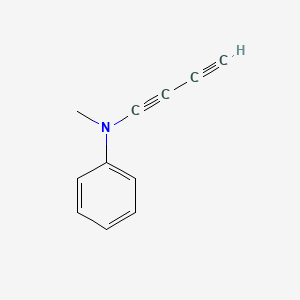

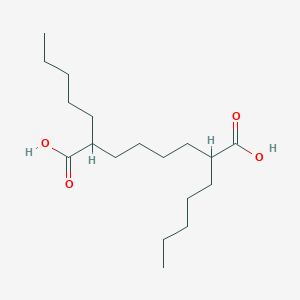
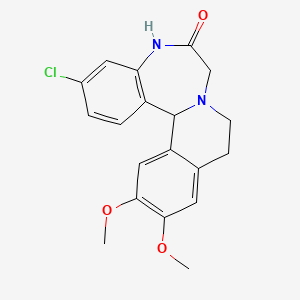
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
